molecular formula C8H10N2OS B2367342 5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one CAS No. 72306-25-3

5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

Cat. No.: B2367342
CAS No.: 72306-25-3
M. Wt: 182.24
InChI Key: BNZIQAZLWXTBKL-UHFFFAOYSA-N
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Description

The compound 5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one belongs to the dihydropyrimidinone (DHPM) family, a scaffold renowned for its versatility in medicinal chemistry and materials science. DHPM derivatives are widely studied due to their biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The target compound features a cyclopropyl group at position 5, a methyl group at position 6, and a sulfanyl (-SH) moiety at position 2. These substituents influence its physicochemical and pharmacological behavior:

  • Cyclopropyl (position 5): A strained three-membered ring that enhances lipophilicity and may improve metabolic stability by resisting oxidative degradation.
  • Methyl (position 6): A non-polar group that minimally impacts steric hindrance while contributing to hydrophobic interactions.

Properties

IUPAC Name

5-cyclopropyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-6(5-2-3-5)7(11)10-8(12)9-4/h5H,2-3H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZIQAZLWXTBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution at the sulfur atom of the thioxo group. TBAB facilitates the solubilization of the halide in the polar aprotic solvent (typically dimethylformamide or acetonitrile), accelerating the reaction rate. Optimal conditions require a 1:1.2 molar ratio of the tetrahydropyrimidine precursor to the alkylating agent, with yields ranging from 68–82%. Critical parameters include:

Table 1: Alkylation Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 80–90°C ±5% efficiency
Reaction Time 6–8 hours Prolonged time → decomposition
Solvent Anhydrous DMF Polar aprotic medium enhances nucleophilicity
Catalyst Loading 5 mol% TBAB >10% → emulsification

Oxidation and Purification of Intermediate Thioethers

A patent detailing the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine provides transferable insights into oxidizing thioether intermediates to sulfonyl derivatives, a step relevant to purifying 5-cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one.

Oxidative Workup

Post-alkylation, the crude product is treated with 30% hydrogen peroxide (H₂O₂) in acetic acid under catalytic sodium tungstate (Na₂WO₄). This converts residual thioethers to sulfones, which are removed via aqueous extraction. The oxidation proceeds via a two-electron mechanism, with the tungstate ion acting as a Lewis acid to polarize the peroxide bond.

Equation 1:
$$ \text{R-S-R'} + 3 \text{H}2\text{O}2 \xrightarrow{\text{Na}2\text{WO}4} \text{R-SO}3\text{H} + \text{R'-OH} + 2 \text{H}2\text{O} $$

pH-Dependent Crystallization

Adjusting the aqueous reaction mixture to pH 6–7 with ammonium hydroxide precipitates the target compound while leaving sulfonic acid byproducts in solution. This step achieves ≥95% purity, as verified by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization and Quality Control

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆) of the title compound exhibits characteristic signals:

  • δ 1.10–1.25 (m, 4H, cyclopropyl CH₂)
  • δ 2.35 (s, 3H, C6-CH₃)
  • δ 5.90 (s, 1H, NH)
  • δ 12.30 (s, 1H, SH).

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30, 1 mL/min) shows a single peak at tR = 6.2 minutes, confirming ≥95% purity.

Industrial-Scale Considerations

Cost Analysis

Table 2: Cost Drivers in Large-Scale Synthesis

Component Cost per kg ($) Contribution to Total Cost
Cyclopropylmethyl bromide 450 58%
TBAB 320 22%
Solvent Recovery 80 15%
Waste Treatment 50 5%

Environmental Impact

The process generates 8 kg of aqueous waste per kg of product, primarily containing K₂CO₃ and TBAB. Implementing solvent recovery systems reduces waste by 40%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Properties of Selected DHPM Analogs

Compound Name Position 2 Position 5 Position 6 Molecular Weight Key Findings/Properties References
5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one Sulfanyl (-SH) Cyclopropyl Methyl N/A High lipophilicity; potential metabolic stability
5-[(2-Hydroxyethyl)thio]-6-methyl-2-(trichloromethyl)-1,4-dihydropyrimidin-4-one Trichloromethyl (-CCl₃) (2-Hydroxyethyl)thio Methyl 303.6 Enhanced solubility due to polar groups; electron-withdrawing CCl₃ may increase reactivity
2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one [2-(2-Fluorophenoxy)ethyl]sulfanyl Methyl N/A Fluorine enhances bioavailability; aromatic group enables π-π interactions
6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride Methylsulfanyl (-SCH₃) Aminomethyl N/A Improved water solubility; potential synthetic intermediate for drug development
1-cyclopentyl-6-hydroxy-2-sulfanyl-1,4-dihydropyrimidin-4-one Sulfanyl (-SH) Hydroxy (-OH) N/A Hydroxy group increases polarity; cyclopentyl adds steric bulk

Impact of Substituent Variations

  • Position 2: Sulfanyl (-SH) (target compound): Facilitates hydrogen bonding but may oxidize to disulfides under certain conditions. Methylsulfanyl (-SCH₃) (): Less reactive than -SH but improves stability and lipophilicity .
  • Position 5 :

    • Cyclopropyl (target compound): Smaller and more strained than cyclopentyl (), reducing steric hindrance while increasing ring tension.
    • (2-Hydroxyethyl)thio (): Introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
  • Position 6 :

    • Methyl (target compound): Balances hydrophobicity without significant steric effects.
    • Hydroxy (-OH) (): Increases polarity but may reduce membrane permeability .

Research Findings and Implications

Bioactivity and Therapeutic Potential

  • Fluorinated Derivatives (): Compounds with fluorophenoxy groups exhibit enhanced bioactivity, likely due to improved binding affinity and metabolic stability.
  • Trichloromethyl Derivatives (): The electron-withdrawing -CCl₃ group in ’s compound may increase reactivity toward nucleophilic targets, suggesting the target’s -SH group could be optimized for selective interactions .

Biological Activity

5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10N2OSC_8H_{10}N_2OS and features a cyclopropyl group at the 5-position, a methyl group at the 6-position, and a sulfanyl group at the 2-position of the dihydropyrimidin-4-one core. Its unique structure contributes to its biological properties, making it a subject of interest in drug design and development.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes:

  • Reagents : Cyclopropylamine, methyl isothiocyanate, and ethyl acetoacetate.
  • Conditions : The reaction is conducted in the presence of a base such as sodium ethoxide.
  • Mechanism : The formation of an intermediate that cyclizes to yield the desired product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit potent antimicrobial activity. For instance:

  • Inhibition against Bacteria : Studies have shown that derivatives of dihydropyrimidinones can inhibit bacterial growth effectively. For example, a related compound demonstrated an MIC value of 0.21μM0.21\mu M against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cytotoxicity Testing : In vitro studies have assessed the cytotoxic effects on various cancer cell lines using MTT assays. Compounds similar to this compound showed promising results against human lung cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes or receptors, affecting cellular pathways crucial for cancer cell proliferation and bacterial survival.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial properties.
    • Findings : The compound exhibited significant inhibition against gram-negative bacteria with low MIC values .
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxicity in human cancer cell lines.
    • Findings : IC50 values indicated that some derivatives had high potency against lung cancer cells while showing moderate toxicity to normal cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Cyclopropyl-6-methyl-2-thioxo-1,4-dihydropyrimidin-4-oneStructureAntimicrobial
6-Methyl-2-sulfanyl-1,4-dihydropyrimidin-4-oneStructureAnticancer
5-Cyclopropyl-2-thioxo-6-methylpyrimidin-4-oneStructureCytotoxic

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopropyl-6-methyl-2-sulfanyl-1,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with β-keto esters or alkylation of precursor pyrimidinones. For example, cyclopropyl group introduction may require [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. Key parameters include pH control (optimized between 6.5–7.5 to avoid side reactions) and temperature modulation (e.g., reflux in ethanol at 80°C for 6–8 hours). Monitoring via TLC or HPLC is critical to track intermediate formation .
Reaction Step Conditions Yield Optimization
CyclocondensationEthanol, 80°C, 6hUse excess thiourea (1.2 equiv)
CyclopropylationPd(OAc)₂, DMF, 100°CPurify via column chromatography (SiO₂, hexane/EtOAc)

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.96–0.94 ppm, multiplet) and methyl groups (δ 2.1–2.3 ppm, singlet). Thiol (-SH) protons may appear as broad singlets near δ 3.5–4.0 ppm .
  • HRMS/LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calc’d for C₉H₁₁N₂OS: 195.06; observed: 195.07) .
  • PXRD : Assess crystallinity and polymorphic forms, especially if the compound exhibits hygroscopicity .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s electronic configuration and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropyl group induces ring strain (≈27 kcal/mol), enhancing electrophilicity at the pyrimidinone C2 position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced LUMO energy (-1.8 eV) compared to non-cyclopropyl analogs (-1.3 eV), favoring nucleophilic attack. Experimental validation via kinetic studies (e.g., SN2 reactions with methyl iodide in DMSO at 25°C) shows a 40% faster rate than phenyl-substituted analogs .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) when modifying the sulfanyl or methyl groups?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace -SH with -OMe or -NH₂ to assess solubility vs. activity. For example, -SH derivatives show higher antimicrobial activity (MIC = 2 µg/mL) compared to -OMe (MIC = 8 µg/mL) .
  • Methyl Group Positioning : Methyl at C6 vs. C5 alters steric hindrance. Molecular docking (AutoDock Vina) predicts C6-methyl analogs bind more tightly to dihydrofolate reductase (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for C5) .

Q. What computational approaches can predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns. For example, the compound’s sulfanyl group forms a stable hydrogen bond with Ser49 in bacterial DHFR (occupancy >80%) .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptor at C4=O, hydrophobic region at cyclopropyl) using Schrödinger’s Phase. Validate with in vitro IC₅₀ data .

Q. How can researchers resolve contradictions in biological activity data across studies, such as varying IC₅₀ values in kinase inhibition assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and buffer pH (7.4 vs. 8.0). Reproduce results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Meta-Analysis : Pool data from ≥5 studies (e.g., RevMan software) to calculate weighted mean IC₅₀. Adjust for covariates (e.g., cell line: HEK293 vs. HeLa) .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Ground studies in Hammett substituent constants (σ) for electronic effects or Hansch analysis for lipophilicity-activity relationships .
  • Data Validation : Use triplicate measurements with internal standards (e.g., deuterated analogs for LCMS) to minimize batch variability .

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